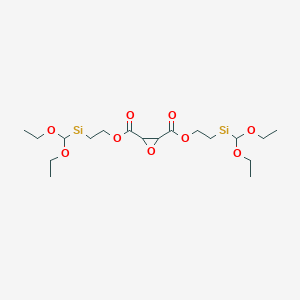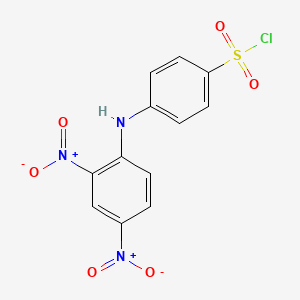
2-(Octa-2,7-dien-1-yl)cyclooctan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Octa-2,7-dien-1-yl)cyclooctan-1-one is a chemical compound that belongs to the class of cyclooctanones It is characterized by the presence of a cyclooctane ring substituted with an octadienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Octa-2,7-dien-1-yl)cyclooctan-1-one can be achieved through several synthetic routes. One common method involves the reaction of cyclooctanone with an appropriate octadienyl halide under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the halide is replaced by the cyclooctanone.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(Octa-2,7-dien-1-yl)cyclooctan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The octadienyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclooctanones.
Scientific Research Applications
2-(Octa-2,7-dien-1-yl)cyclooctan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(Octa-2,7-dien-1-yl)cyclooctan-1-one exerts its effects involves interactions with specific molecular targets. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(Octa-2,7-dien-1-yl)cyclohexan-1-one: A similar compound with a cyclohexane ring instead of a cyclooctane ring.
Linalool: A monoterpenoid with a similar octadienyl structure but different functional groups.
Uniqueness
2-(Octa-2,7-dien-1-yl)cyclooctan-1-one is unique due to its cyclooctane ring structure, which imparts distinct chemical and physical properties compared to similar compounds with different ring sizes or functional groups. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
89869-12-5 |
|---|---|
Molecular Formula |
C16H26O |
Molecular Weight |
234.38 g/mol |
IUPAC Name |
2-octa-2,7-dienylcyclooctan-1-one |
InChI |
InChI=1S/C16H26O/c1-2-3-4-5-6-9-12-15-13-10-7-8-11-14-16(15)17/h2,6,9,15H,1,3-5,7-8,10-14H2 |
InChI Key |
DNBOFOOKQNNNGC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCC=CCC1CCCCCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


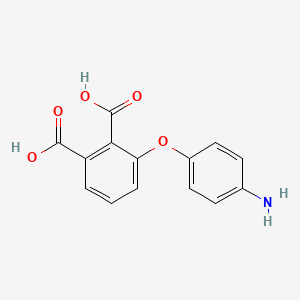
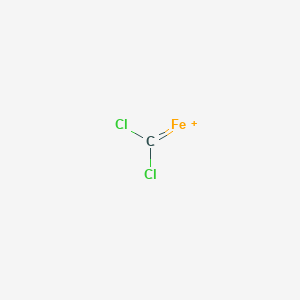
![1-(4-Chloro-2-methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14373322.png)
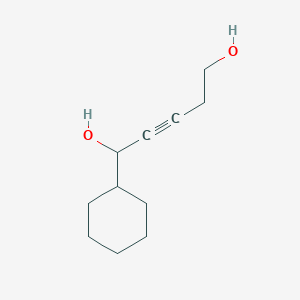
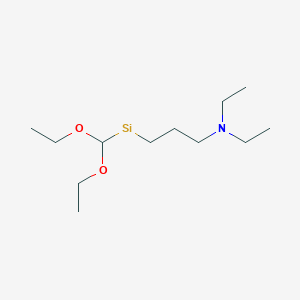
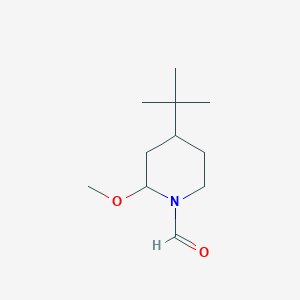


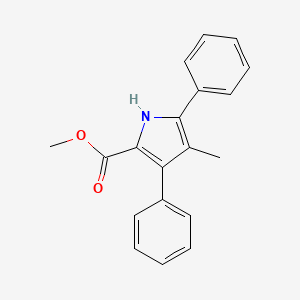

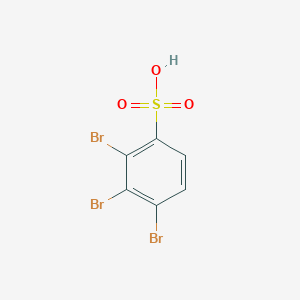
![[1,1'-Biphenyl]-4-YL dodecanoate](/img/structure/B14373363.png)
